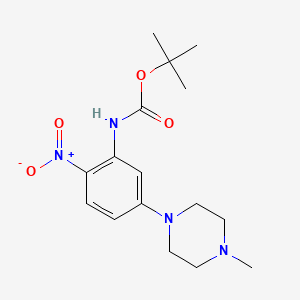
Tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a nitrophenyl ring, which is further substituted with a methylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate typically involves multiple steps One common route starts with the nitration of a suitable phenyl precursor to introduce the nitro groupFinally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate can undergo several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 5-(4-methylpiperazin-1-yl)-2-aminophenyl)carbamate.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: 5-(4-methylpiperazin-1-yl)-2-nitrophenylamine and carbon dioxide.
Applications De Recherche Scientifique
Tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate
- Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-((4-ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate is unique due to the presence of both a nitrophenyl group and a piperazine ring. This combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C16H24N4O4 |
|---|---|
Poids moléculaire |
336.39 g/mol |
Nom IUPAC |
tert-butyl N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]carbamate |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)17-13-11-12(5-6-14(13)20(22)23)19-9-7-18(4)8-10-19/h5-6,11H,7-10H2,1-4H3,(H,17,21) |
Clé InChI |
NAYIMYIHMQMARV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N2CCN(CC2)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[(Oxolan-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B13487415.png)
![2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid](/img/structure/B13487423.png)
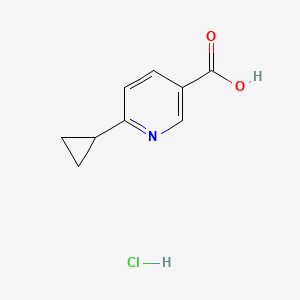


![3-(Benzo[b]thiophen-3-ylmethoxy)azetidine](/img/structure/B13487448.png)
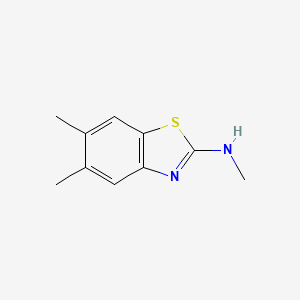
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole](/img/structure/B13487452.png)
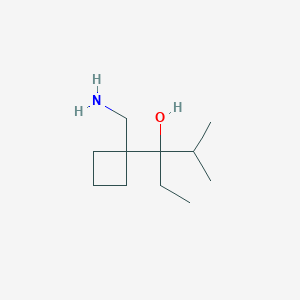


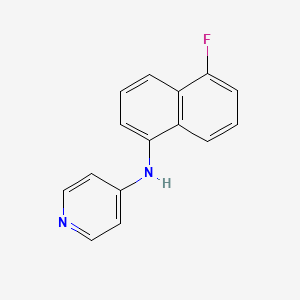
![N-methylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13487485.png)
